molecular formula C20H23ClN2O4S B11342202 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11342202
M. Wt: 422.9 g/mol
InChI Key: ZGUIIJCNTIJEFH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methanesulfonyl]piperidine-3-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and other properties compared to its analogs.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-4-2-3-18(13-19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-7-17(21)8-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24)

InChI Key

ZGUIIJCNTIJEFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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